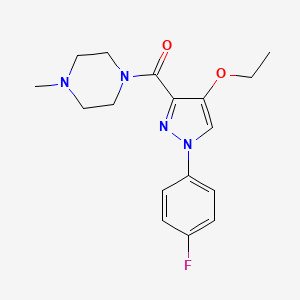

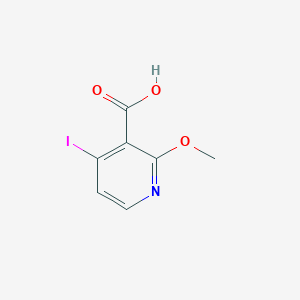

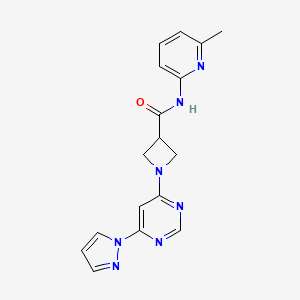

![molecular formula C12H13F3O3 B2905770 1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411219-47-9](/img/structure/B2905770.png)

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol, commonly known as TFOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFOP is a chiral molecule that contains a trifluoromethyl group, an epoxide ring, and a hydroxyl group. TFOP has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

科学的研究の応用

Regio- and Diastereoselective Synthesis

A potent cholesteryl ester transfer protein (CETP) inhibitor was synthesized through a regio- and diastereoselective ring-opening process. This process involved the use of (S)-(−)-2-(trifluoromethyl)oxirane and achieved excellent chemical and optical purities without requiring rare earth metal salts or column chromatography for purification. The procedure highlights an environmentally friendly approach with high yields and purity levels, showcasing the compound's potential in medicinal chemistry and drug development (Li et al., 2010).

Stereocontrolled Access and Applications

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was synthesized with high enantiomeric purity using a lipase-mediated kinetic resolution. The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the utility of the compound in synthesizing other valuable chemical entities. This application is crucial for developing new materials and chemicals with specific properties (Shimizu, Sugiyama, & Fujisawa, 1996).

Alkylation and Electrophilic Reactions

The compound and its derivatives have been used in superacidic conditions to catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds via Friedel–Crafts-type alkylation. This research underscores the compound's role in facilitating complex chemical reactions that are foundational in organic synthesis and the production of various industrial chemicals (Molnár et al., 2003).

Spectroelectrochemical Properties

The study of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds revealed valuable insights into their electrochemical and spectroelectrochemical properties. This research has implications for the development of materials and devices in the fields of electronics and photonics, showcasing the compound's potential in advanced technological applications (Aktaş Kamiloğlu et al., 2018).

Hydrophobic Coatings and Polymer Synthesis

The compound has been utilized in the synthesis of branched oligosiloxanes for creating stable hydrophobic coatings on surfaces like glass and aluminum. This application is particularly relevant in materials science and engineering, where the development of hydrophobic surfaces can lead to advancements in various industries, including automotive, aerospace, and consumer electronics (Shkinev et al., 2021).

特性

IUPAC Name |

1,1,1-trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-11(16,12(13,14)15)8-2-4-9(5-3-8)17-6-10-7-18-10/h2-5,10,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXZELZTWRRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2CO2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

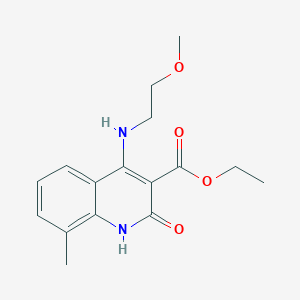

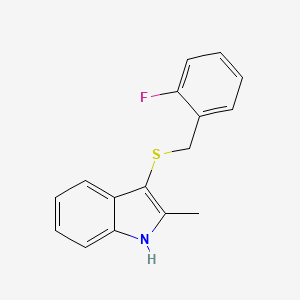

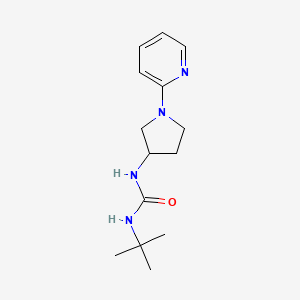

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)

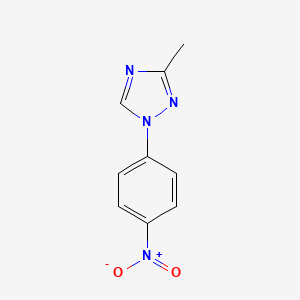

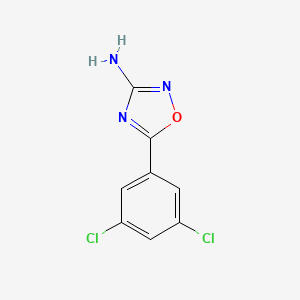

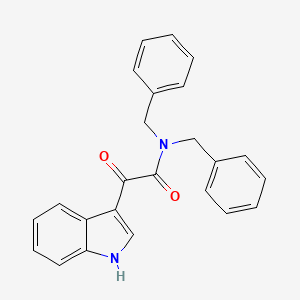

![ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2905692.png)

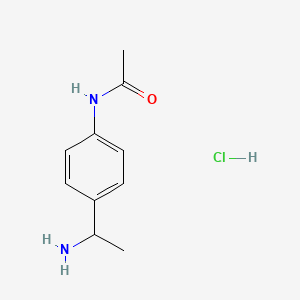

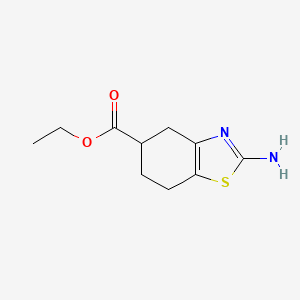

![2-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2905695.png)